![molecular formula C20H15NO6 B11165192 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-furoate](/img/structure/B11165192.png)
3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-furoate
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Overview
Description
3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-furoate is a complex organic compound that features a benzisoxazole core linked to a furoate group through a methoxyphenoxy methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-furoate typically involves multi-step organic reactions. The process begins with the preparation of the benzisoxazole core, followed by the introduction of the methoxyphenoxy methyl group, and finally, the attachment of the furoate group. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The methoxyphenoxy methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
Industry: The compound’s properties might be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-furoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl acetate
- 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate
Uniqueness
Compared to similar compounds, 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-furoate stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-furoate is a synthetic compound that exhibits a complex structure characterized by the presence of a benzisoxazole core and various substituents that may confer significant biological activity. This article explores its biological properties, potential pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H16FNO5, with a molecular weight of approximately 393.4 g/mol. The compound features a methoxy group, which enhances its solubility and may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C22H16FNO5 |
Molecular Weight | 393.4 g/mol |
Structural Features | Benzisoxazole core, methoxy group, furoate substituent |
Case Studies
- Cytotoxicity Against Tumor Cells : A study evaluated the cytotoxic effects of benzisoxazole derivatives on human tumor cell lines, revealing significant tumor-specific cytotoxicity in certain compounds. Although direct studies on this compound are lacking, the structural similarities suggest potential efficacy against cancer cells .
- Antimicrobial Activity : Research into related compounds has indicated promising antibacterial activity against pathogens such as Helicobacter pylori and other common bacteria. The presence of the methoxy and furoate groups may enhance this activity through improved interaction with microbial targets .
The exact mechanism of action for this compound remains to be elucidated; however, it is hypothesized that its biological effects may stem from:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and inflammation.
- Interaction with Receptors : The structural features suggest potential interactions with various receptors involved in signaling pathways linked to cancer and inflammation.
Future Directions
Further research is required to fully characterize the biological activity of this compound. Suggested areas for future investigation include:
- In Vivo Studies : To evaluate therapeutic efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) Analysis : To identify which modifications to the chemical structure enhance desired biological activities.
- Mechanistic Studies : To clarify the pathways through which this compound exerts its effects.
Properties
Molecular Formula |
C20H15NO6 |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] furan-2-carboxylate |
InChI |
InChI=1S/C20H15NO6/c1-23-13-4-2-5-14(10-13)25-12-17-16-8-7-15(11-19(16)27-21-17)26-20(22)18-6-3-9-24-18/h2-11H,12H2,1H3 |
InChI Key |
DYVWTKSCCXEMKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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